1H,1H,10H,10H-Perfluorodecane-1,10-diol

描述

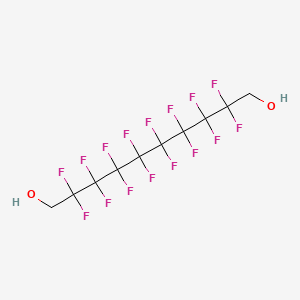

Structure

3D Structure

属性

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F16O2/c11-3(12,1-27)5(15,16)7(19,20)9(23,24)10(25,26)8(21,22)6(17,18)4(13,14)2-28/h27-28H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKCTPBWPZPFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(CO)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HOCH2C8F16CH2OH, C10H6F16O2 | |

| Record name | 1,10-Decanediol, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369896 | |

| Record name | 1H,1H,10H,10H-Perfluorodecane-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754-96-1 | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H,1H,10H,10H-Perfluorodecane-1,10-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 1H,1H,10H,10H-Perfluorodecane-1,10-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a fluorinated diol of significant interest in materials science and advanced chemical synthesis. This document collates available data on its physical and chemical characteristics, outlines common synthetic approaches, and discusses its current and potential applications. All quantitative data is presented in structured tables for clarity, and a representative experimental protocol for its synthesis is detailed. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.

Introduction

This compound, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol, is a specialty chemical characterized by a C10 carbon chain with a high degree of fluorination, capped at both ends by hydroxyl (-OH) functional groups.[1] Its unique structure, combining a hydrophobic and oleophobic fluorinated backbone with hydrophilic alcohol termini, imparts amphiphilic properties, making it a valuable component in the synthesis of advanced polymers, surfactants, and surface modifiers.[2][3] The strong carbon-fluorine bonds contribute to its high thermal and chemical stability.[2]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆F₁₆O₂ | [1] |

| Molecular Weight | 462.13 g/mol | [1] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | [1] |

| CAS Number | 754-96-1 | [4] |

| Appearance | White to almost white powder or crystals | [3] |

Table 2: Physicochemical Data

| Property | Value | Reference(s) |

| Melting Point | 135-137 °C | [3] |

| Boiling Point | 132 °C at 4 mmHg | [3] |

| Density (estimate) | 1.6113 g/cm³ | [3] |

| pKa (predicted) | 12.59 ± 0.10 | [3] |

| XlogP (predicted) | 4.2 | [1] |

Synthesis

Representative Experimental Protocol: Reduction of a Perfluorinated Dicarboxylic Acid Ester

The following is a representative, generalized protocol for the reduction of a perfluorinated dicarboxylic acid ester to the corresponding diol. This protocol is based on standard organic chemistry procedures for similar transformations and should be adapted and optimized for the specific substrate and scale.

Materials:

-

Perfluorodecanedioic acid diethyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer)

Procedure:

-

A three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of perfluorodecanedioic acid diethyl ester in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ via the dropping funnel at a rate that maintains the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

The reaction is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of ethyl acetate, followed by the cautious addition of water and then 1 M HCl to dissolve the aluminum salts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be purified by recrystallization or column chromatography.

Spectroscopic Data

While detailed spectral analyses are not widely published, typical spectroscopic features can be predicted.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A triplet around 3.9-4.2 ppm corresponding to the -CH₂-OH protons, coupled to the adjacent -CF₂- group. A broad singlet for the -OH protons, which may be exchangeable with D₂O. |

| ¹⁹F NMR | Complex multiplets for the different -CF₂- groups along the chain. |

| ¹³C NMR | A signal for the -CH₂-OH carbon around 60-65 ppm. Multiple signals for the -CF₂- carbons. |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region. C-H stretching absorptions around 2850-2960 cm⁻¹. |

| Mass Spectrometry (EI) | The molecular ion peak (m/z = 462.13) may be weak or absent. Fragmentation would likely involve the loss of H₂O, CH₂OH, and various CₓFᵧ fragments. |

Applications

The unique properties of this compound make it a versatile building block in various applications.

-

Polymer Synthesis: It is used as a monomer in the synthesis of high-performance polymers such as polyesters and polyurethanes.[5] The incorporation of the fluorinated segment enhances the chemical resistance, thermal stability, and hydrophobicity of the resulting polymers.

-

Surfactants and Coatings: Its amphiphilic nature makes it suitable for use as a specialty surfactant in applications requiring low surface tension.[2] It can also be used to create hydrophobic and oleophobic surface coatings.

-

Lubricants: The perfluorinated chain provides excellent thermal and chemical stability, making it a candidate for use as a lubricant additive in demanding environments.[2]

Safety and Handling

This compound is classified as an irritant.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable fluorinated building block with a unique combination of properties. Its high thermal and chemical stability, coupled with its amphiphilic character, makes it a key component in the development of advanced materials. Further research into its applications, particularly in the fields of performance polymers and functional coatings, is warranted.

References

- 1. This compound | C10H6F16O2 | CID 2733404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 754-96-1 [smolecule.com]

- 3. 1H,1H,10H,10H-PERFLUORO-1,10-DECANEDIOL | 754-96-1 [amp.chemicalbook.com]

- 4. 754-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 1H,1H,10H,10H-Perfluorodecane-1,10-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of fluorinated compounds. Due to its highly fluorinated carbon chain, this diol exhibits exceptional thermal and chemical stability.[1][2] While specific applications in drug development are not yet extensively documented, its properties suggest potential utility in advanced drug delivery systems and as a building block in the synthesis of complex fluorinated molecules. This guide summarizes key quantitative data, outlines representative experimental protocols, and provides visualizations of relevant chemical and experimental workflows.

Molecular Structure and Chemical Identity

This compound is a linear, long-chain aliphatic diol characterized by a central octyl segment where all hydrogen atoms are substituted with fluorine. The terminal carbons at positions 1 and 10 each bear two hydrogen atoms and a hydroxyl group.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol[1] |

| CAS Number | 754-96-1[3] |

| Molecular Formula | C10H6F16O2[1] |

| Molecular Weight | 462.13 g/mol [1] |

| Synonyms | 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol, FC10diol[1] |

Physicochemical Properties

The extensive fluorination of the carbon backbone imparts unique physical and chemical properties to this molecule, including high thermal stability, chemical inertness, and a low coefficient of friction. These properties make it of interest for applications in materials science, such as lubricants and surfactants.[1][2]

Summary of Quantitative Data:

| Property | Value | Reference |

| Melting Point | 135-137 °C | [4] |

| Boiling Point | 132 °C at 4 mmHg | [4] |

| Physical State | White crystalline powder | [5][6] |

| Solubility | Soluble in water | [5] |

Spectroscopic Data:

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that generally involves the fluorination of a suitable hydrocarbon precursor.[1] Due to the challenges of direct fluorination, indirect methods are often employed. While a specific, detailed protocol for this exact molecule is not widely published, a representative synthesis can be conceptualized based on established methods for preparing perfluorinated compounds, such as electrochemical fluorination (the Simons process).[2]

Representative Experimental Protocol: Electrochemical Fluorination Approach

This protocol is a generalized representation and would require optimization for the specific synthesis of this compound.

Objective: To synthesize this compound from a suitable non-fluorinated precursor.

Materials:

-

Decanedioyl dichloride (or a similar C10 precursor)

-

Anhydrous hydrogen fluoride (HF)

-

Nickel electrodes

-

Electrochemical cell suitable for fluorination

-

Solvents for extraction and purification (e.g., diethyl ether, acetone)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of the Electrolyte: A solution of the organic precursor (e.g., decanedioyl dichloride) in anhydrous hydrogen fluoride is prepared in the electrochemical cell. The concentration of the organic substrate is typically kept low.

-

Electrochemical Fluorination: A constant voltage (typically 5-6 V) is applied across the nickel electrodes.[2] The process is run at a controlled temperature, often near 0 °C, to manage the exothermic nature of the reaction and the volatility of HF. The fluorination proceeds as the organic molecules come into contact with the anode.

-

Work-up: After the reaction is complete (as determined by the cessation of hydrogen evolution), the crude product is carefully separated from the hydrogen fluoride. This is a hazardous step and requires specialized equipment. The HF is typically distilled off.

-

Extraction and Neutralization: The crude product is dissolved in a suitable organic solvent, such as diethyl ether, and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize any remaining acid, followed by washing with water.

-

Drying and Solvent Removal: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product is then purified, typically by recrystallization or chromatography, to yield the pure this compound.

Applications in Research and Drug Development

The incorporation of fluorine into organic molecules is a well-established strategy in drug development to enhance pharmacokinetic and pharmacodynamic properties.[7] Fluorination can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability.[7] While there is no direct evidence of this compound being used in signaling pathway modulation, its unique properties make it a candidate for applications in drug delivery systems. For instance, its amphiphilic nature could be exploited in the formation of micelles or liposomes for the encapsulation of therapeutic agents.

Visualizations

Logical Workflow: General Synthesis Strategy

The following diagram illustrates a generalized workflow for the synthesis and purification of a long-chain perfluorinated diol.

Caption: Generalized workflow for the synthesis and analysis of a perfluorinated diol.

Experimental Workflow: Evaluation in a Drug Delivery System

The following diagram outlines a hypothetical experimental workflow to evaluate the potential of this compound as a component in a drug delivery system.

Caption: Hypothetical workflow for evaluating a fluorinated diol in a drug delivery system.

Conclusion

This compound is a molecule with a unique set of properties derived from its highly fluorinated structure. While its primary applications have been in materials science, the known benefits of fluorination in medicinal chemistry suggest that this and similar compounds could be valuable tools in the development of advanced therapeutics, particularly in the realm of drug delivery. Further research is warranted to fully explore the potential of this and other long-chain perfluorinated diols in pharmaceutical applications.

References

- 1. This compound | C10H6F16O2 | CID 2733404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound | 754-96-1 [smolecule.com]

- 3. 754-96-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. 1H,1H,10H,10H-PERFLUORO-1,10-DECANEDIOL | 754-96-1 [amp.chemicalbook.com]

- 5. exfluor.com [exfluor.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1H,1H,10H,10H-Perfluorodecane-1,10-diol (CAS: 754-96-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a unique fluorinated aliphatic diol. This document consolidates its chemical and physical properties, outlines illustrative experimental protocols for its synthesis and application, and discusses its current and potential uses in various scientific fields.

Core Chemical Identity and Properties

This compound, also known as 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol, is distinguished by a C8 perfluorinated backbone flanked by two hydroxyl-terminated ethyl groups.[1] This structure imparts a unique combination of hydrophobicity from the fluorinated chain and hydrophilicity from the terminal alcohol groups, making it a valuable molecule for surface modification and polymer science.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical suppliers and databases; ranges may reflect differences in purity and measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 754-96-1 | [2][3] |

| Molecular Formula | C₁₀H₆F₁₆O₂ | [1][4] |

| Molecular Weight | 462.13 g/mol | [1][4] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol | [4] |

| Synonyms | FC10diol, 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol | [4] |

| Appearance | White powder, chunks, or crystals | |

| Melting Point | 124 - 137 °C | [2] |

| Boiling Point | 132 °C @ 4 mmHg; 134 °C @ 1 mmHg | [2] |

| Density | ~1.61 g/cm³ (estimate) |

Spectroscopic Data

While detailed spectra are best obtained from dedicated databases, the expected spectral characteristics are as follows:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methylene protons adjacent to the hydroxyl groups (–CH₂OH) and the methylene protons adjacent to the perfluoroalkyl chain (–CF₂–CH₂–). The –OH proton signal may be broad and its position variable depending on solvent and concentration. |

| ¹⁹F NMR | Multiple signals corresponding to the different fluorine environments along the C₈F₁₆ chain. |

| FTIR | Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), C-H stretching (~2900 cm⁻¹), and strong C-F stretching (~1100-1200 cm⁻¹). |

| Mass Spec | The molecular ion peak may be observed, along with characteristic fragmentation patterns resulting from the loss of water, hydroxyl groups, and fragments of the perfluoroalkyl chain. |

Synthesis and Manufacturing

Detailed, peer-reviewed synthesis protocols for this compound are not widely published in open literature. The synthesis generally involves multi-step processes that require specialized equipment to handle fluorinating agents.[1] The diagram below illustrates a generalized, conceptual pathway based on common methods for producing similar fluorinated telomer alcohols.

Caption: A conceptual workflow for the synthesis of fluorinated diols.

Illustrative Experimental Protocol: Synthesis

Disclaimer: This protocol is a generalized and illustrative representation based on the synthesis of similar fluorinated telomer alcohols. It has not been verified for this specific compound and must be adapted and optimized by qualified personnel in a properly equipped laboratory. All steps should be performed under an inert atmosphere (e.g., Nitrogen or Argon).

-

Telomerization Reaction:

-

To a high-pressure reactor, add perfluorooctyl iodide and a radical initiator (e.g., 1-2 mol% azobisisobutyronitrile, AIBN).

-

Introduce ethylene gas to the desired pressure.

-

Heat the reactor to 80-100 °C to initiate the reaction. The reaction progress can be monitored by the drop in ethylene pressure.

-

After the reaction is complete (typically several hours), cool the reactor and vent excess gas. The crude product is 1-iodo-1H,1H,2H,2H-perfluorodecane.

-

-

Conversion to Diol (Conceptual):

-

The terminal iodide can be converted to an alcohol through nucleophilic substitution, for example, with a protected diol precursor, followed by deprotection. A more direct, though less common, route might involve a multi-step conversion of the iodide to a terminal alkene, followed by dihydroxylation.

-

-

Purification:

-

The crude product from each step should be purified. Vacuum distillation is often used to separate volatile impurities.

-

The final diol product, being a solid, can be further purified by recrystallization from an appropriate solvent system (e.g., a fluorinated solvent or a mixture of polar/non-polar organic solvents).

-

Applications in Research and Development

The amphiphilic nature of this compound makes it a versatile building block and additive in several advanced applications.

-

Polymer Synthesis: It is used as a macroinitiator for the synthesis of fluorinated block copolymers. The hydroxyl groups can initiate ring-opening polymerization or be modified to initiate other polymerization techniques like Atom Transfer Radical Polymerization (ATRP). These copolymers are valuable for creating surfaces with low surface energy, chemical resistance, and unique self-assembly properties.

-

Surfactants and Emulsifiers: The molecule's structure allows it to act as a non-ionic surfactant, particularly for fluorinated systems. It can be used to stabilize emulsions of fluorocarbons in aqueous or hydrocarbon media, which is relevant in drug delivery, cosmetics, and specialized lubricants.

-

Surface Modification: The diol can be used to modify surfaces (e.g., silica, metal oxides) to create highly hydrophobic and oleophobic coatings. The two hydroxyl groups allow it to anchor firmly to surfaces or be incorporated into polymer networks.

-

Lubricant Additives: Due to its high thermal and chemical stability, it has been explored as an additive in high-performance lubricants.[1]

Illustrative Experimental Protocol: Block Copolymer Synthesis

Disclaimer: This protocol is a generalized procedure for using a diol as an initiator for the ring-opening polymerization of a cyclic ester like lactide. It is for illustrative purposes only.

Caption: Workflow for synthesizing a triblock copolymer using the diol.

-

Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) and the cyclic ester monomer (e.g., L-lactide, desired equivalents based on target molecular weight) in anhydrous toluene.

-

Initiation: Add a catalyst, such as tin(II) octoate (Sn(Oct)₂), typically at a monomer-to-catalyst ratio of 500:1 to 1000:1.

-

Polymerization: Heat the reaction mixture to reflux (approx. 110-130°C) with stirring. Monitor the reaction progress over several hours via techniques like ¹H NMR or Gel Permeation Chromatography (GPC) on aliquots.

-

Work-up and Isolation: Once the desired conversion is reached, cool the mixture to room temperature. Precipitate the resulting polymer by slowly adding the reaction solution to a large volume of a cold non-solvent (e.g., methanol).

-

Purification: Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum until a constant weight is achieved. The final product is a triblock copolymer with a central fluorinated segment.

Safety and Handling

This compound is classified as an irritant. As with all per- and polyfluoroalkyl substances (PFAS), it should be handled with care due to concerns about persistence and potential long-term health effects.

GHS Hazard Information

| Hazard Code | Statement |

| H315 | Causes skin irritation.[4] |

| H319 | Causes serious eye irritation.[4] |

| H335 | May cause respiratory irritation.[4] |

| H351 | Suspected of causing cancer. |

| H362 | May cause harm to breast-fed children. |

| H372 | Causes damage to organs through prolonged or repeated exposure. |

| H411 | Toxic to aquatic life with long lasting effects. |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its classification as a PFAS, specialized disposal procedures may be required.

References

Technical Guide: Physical Properties and Applications of 1H,1H,10H,10H-Hexadecafluoro-1,10-decanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is a fluorinated organic compound with the chemical formula C₁₀H₆F₁₆O₂. Its structure, characterized by a ten-carbon chain with extensive fluorination and terminal hydroxyl groups, imparts unique physicochemical properties. This document provides a comprehensive overview of the known physical properties of this compound, along with a representative experimental workflow for its application in polymer synthesis. While the primary applications of this diol are in materials science, the principles of its chemical reactivity and characterization are relevant to professionals in diverse scientific fields, including drug development, where fluorinated compounds play a significant role.

Chemical Structure and Identifiers

-

IUPAC Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluoro-1,10-decanediol

-

CAS Number: 754-96-1

-

Molecular Formula: C₁₀H₆F₁₆O₂

-

Molecular Weight: 462.13 g/mol

-

Chemical Structure: HO-(CH₂)₁-(CF₂)₈-(CH₂)₁-OH

Physical Properties

The physical properties of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol are summarized in the table below. It is important to note that some discrepancies exist in the reported values from different commercial suppliers, particularly for the boiling point, which is dependent on pressure.

| Property | Value | Source(s) |

| Physical State | White to almost white powder or crystals | [1][2] |

| Melting Point | 135-137 °C | |

| 137.0 to 141.0 °C | [1] | |

| Boiling Point | 132 °C at 4 mmHg | |

| 152 °C at 5 mmHg | [2] | |

| 271.0 ± 40.0 °C at 760 mmHg | [3] | |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in water. Also shows solubility in hexane, as suggested by its use in studying hexane/water interfaces. |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum would be expected to show a triplet for the methylene protons (-CH₂-) adjacent to the hydroxyl groups, coupled to the adjacent fluorinated carbon. The chemical shift would be in the range of 3.5-4.5 ppm, downfield due to the deshielding effect of the electronegative oxygen and fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would exhibit complex multiplets due to the coupling between the different CF₂ groups along the chain.

-

FT-IR: The infrared spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Strong C-F stretching bands would be prominent in the 1000-1300 cm⁻¹ region. C-H stretching vibrations would be observed around 2850-2960 cm⁻¹.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not widely published. However, standard methods of calorimetry for melting point, vacuum distillation for boiling point, and gravimetric or spectroscopic methods for solubility determination would be applicable.

The primary documented application of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is in the synthesis of fluorinated polymers, such as polyurethanes. A generalized experimental protocol for such a synthesis is provided below.

Generalized Protocol for the Synthesis of a Fluorinated Polyurethane:

This protocol outlines the general steps for the synthesis of a fluorinated polyurethane using 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol as a diol monomer.

Materials:

-

1H,1H,10H,10H-hexadecafluoro-1,10-decanediol

-

A diisocyanate (e.g., isophorone diisocyanate (IPDI) or hexamethylene diisocyanate (HDI))

-

A suitable solvent (e.g., anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF))

-

A catalyst (e.g., dibutyltin dilaurate (DBTDL))

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

Drying of Reagents: Ensure all glassware and reagents are thoroughly dried to prevent side reactions of the isocyanate with water. The diol and solvent should be dried using appropriate methods.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a condenser, and a nitrogen/argon inlet.

-

Monomer Dissolution: The 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is dissolved in the anhydrous solvent in the reaction flask under an inert atmosphere.

-

Catalyst Addition: A catalytic amount of dibutyltin dilaurate is added to the solution.

-

Diisocyanate Addition: The diisocyanate is added dropwise to the stirred solution at room temperature or a slightly elevated temperature (e.g., 40-60 °C). The molar ratio of diol to diisocyanate is typically controlled to achieve the desired polymer molecular weight and properties.

-

Polymerization: The reaction mixture is heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours to allow for polymerization to proceed. The progress of the reaction can be monitored by techniques such as FT-IR spectroscopy (disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Polymer Isolation: Once the reaction is complete, the polymer can be isolated by precipitation in a non-solvent (e.g., methanol or water), followed by filtration and drying under vacuum.

Applications and Relevance to Drug Development

Currently, the documented applications of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol are predominantly in the field of materials science, particularly in the synthesis of specialty polymers.[4] The high fluorine content imparts desirable properties such as low surface energy, hydrophobicity, and chemical resistance to these polymers, making them suitable for coatings, sealants, and other advanced materials.

While there is no direct evidence of this specific molecule being used in signaling pathways or as a therapeutic agent, the study of fluorinated molecules is of high interest to the pharmaceutical industry. The introduction of fluorine into drug candidates can significantly alter their metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, understanding the physical properties and chemical reactivity of fluorinated building blocks like 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol can provide valuable insights for the design of novel fluorinated pharmaceuticals.

Visualizations

The following diagram illustrates a generalized experimental workflow for the synthesis of a fluorinated polyurethane, a key application of 1H,1H,10H,10H-hexadecafluoro-1,10-decanediol.

Caption: Workflow for Fluorinated Polyurethane Synthesis.

Safety and Handling

1H,1H,10H,10H-hexadecafluoro-1,10-decanediol should be handled with care in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

1H,1H,10H,10H-hexadecafluoro-1,10-decanediol is a valuable fluorinated building block with well-defined, albeit sometimes inconsistently reported, physical properties. Its primary utility lies in the synthesis of specialty polymers with unique surface and resistance properties. While direct applications in drug development or biological signaling have not been identified in publicly available literature, the study of such fluorinated molecules remains a cornerstone of modern medicinal chemistry. The experimental workflow and data presented herein provide a foundational understanding of this compound for researchers across various scientific disciplines.

References

1H,1H,10H,10H-Perfluorodecane-1,10-diol molecular weight and formula

This document provides the core chemical properties of 1H,1H,10H,10H-Perfluorodecane-1,10-diol, a fluorinated aliphatic diol. The data is presented for researchers, scientists, and professionals engaged in drug development and materials science.

Chemical Properties

The fundamental molecular properties of this compound are summarized below. These values are calculated based on its atomic composition.

| Property | Value |

| Molecular Formula | C₁₀H₆F₁₆O₂[1][2][3] |

| Molecular Weight | 462.13 g/mol [1][2][4] |

| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorodecane-1,10-diol[1] |

| CAS Number | 754-96-1[1][3][4][5] |

Structural and Molecular Relationship

The relationship between the chemical's name, its elemental formula, and resulting molecular weight is a foundational concept in chemistry. The molecular formula is derived from the structure implied by the IUPAC name, and the molecular weight is calculated by summing the atomic weights of the constituent atoms in the formula.

Caption: Logical flow from chemical name to molecular formula and weight.

References

Technical Guide: Spectral Analysis of 1H,1H,10H,10H-Perfluorodecane-1,10-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,10H,10H-Perfluorodecane-1,10-diol is a fluorinated organic compound with the chemical formula C10H6F16O2 and a molecular weight of 462.13 g/mol . Its structure, characterized by a central perfluorinated carbon chain flanked by hydroxyl-bearing methylene groups, imparts unique properties such as high thermal stability and chemical resistance. These characteristics make it a molecule of interest in materials science and as a building block in the synthesis of more complex fluorinated molecules. This guide provides a summary of its spectral properties and detailed methodologies for its characterization.

Predicted Spectral Data

The following tables summarize the predicted and expected spectral data for this compound based on its chemical structure and data from similar fluorinated compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.0 - 4.5 | Triplet | 4H | -CH₂- |

| ~2.0 - 3.0 | Broad Singlet | 2H | -OH |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~60 - 65 | -CH₂- |

| ~105 - 125 (multiplets) | -(CF₂)₈- |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~ -115 to -125 | -(CF₂)₆- |

| ~ -125 to -135 | -CH₂-CF₂- |

Table 4: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 463.0185 |

| [M+Na]⁺ | 485.0004 |

| [M-H]⁻ | 461.0039 |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, DMSO-d₆, or CDCl₃). The choice of solvent is critical for dissolving the sample and for the chemical shift of the hydroxyl protons.

-

Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-15 ppm.

-

Temperature: 298 K.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak.

3. ¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.

4. ¹⁹F NMR Spectroscopy:

-

Instrument: A 376 MHz or higher field NMR spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Parameters:

-

Pulse Program: Standard single-pulse experiment with proton decoupling.

-

Number of Scans: 128-256.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: A wide spectral width may be necessary to cover all fluorine environments (e.g., -80 to -150 ppm).

-

-

Processing: Apply Fourier transform, phase, and baseline correction. An external reference standard such as CFCl₃ (δ = 0 ppm) or a secondary standard may be used.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Mode: Both positive and negative ion modes should be tested.

-

Positive Mode: To observe protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.

-

Negative Mode: To observe deprotonated molecules [M-H]⁻.

-

-

Parameters:

-

Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas (N₂): 1-2 Bar.

-

Drying Gas (N₂): 4-8 L/min at 180-200 °C.

-

Mass Range: m/z 100-1000.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral characterization of this compound.

IUPAC name for C10H6F16O2

An in-depth technical guide for the chemical compound with the formula C10H6F16O2 cannot be provided at this time. Extensive searches for the IUPAC name, chemical properties, synthesis protocols, and applications in drug development for this specific molecular formula have not yielded any relevant results in publicly available scientific literature and chemical databases.

A molecular formula alone, such as C10H6F16O2, is insufficient to determine a unique chemical structure and its corresponding IUPAC name. Many different arrangements of the atoms (isomers) can exist for a single molecular formula, each with distinct properties and a specific IUPAC name. Without a known structure or additional information linking this formula to a specific compound, it is not possible to provide the requested detailed technical information.

Consequently, the core requirements of this request, including the presentation of quantitative data, detailed experimental protocols, and the creation of signaling pathway diagrams, cannot be fulfilled due to the absence of foundational data for a compound with this formula.

Researchers, scientists, and drug development professionals interested in a compound with this atomic composition would first need to perform structural elucidation through analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Following the determination of the precise chemical structure, a systematic IUPAC name could be assigned, and subsequent research could be conducted to determine its physicochemical properties, biological activity, and potential therapeutic applications.

The Stability of Perfluorinated Diols: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal and chemical stability of perfluorinated diols. Given the relative scarcity of publicly available data specifically for perfluorinated diols, this document synthesizes information from closely related fluorinated compounds, such as fluorotelomer alcohols (FTOHs) and perfluoroalkyl carboxylic acids (PFCAs), to infer and establish a foundational understanding. The methodologies and potential degradation pathways described herein are intended to serve as a robust starting point for researchers in drug development and materials science.

Thermal Stability of Perfluorinated Diols

The thermal stability of perfluorinated compounds is a defining characteristic, primarily attributed to the strength of the carbon-fluorine (C-F) bond. However, the presence of functional groups, such as the hydroxyl (-OH) groups in diols, introduces potential sites for thermal decomposition.

Decomposition Temperatures and Behavior

While specific quantitative data for perfluorinated diols is not abundant in the literature, data from related per- and polyfluoroalkyl substances (PFAS) can provide valuable insights. For instance, the decomposition of PFCAs on substrates like granular activated carbon has been observed to initiate at temperatures as low as 200°C.[1] The thermal stability of PFCAs generally increases with the length of the perfluorinated carbon chain.[1] In contrast, perfluoroether carboxylic acids are noted to be less thermally stable than their PFCA counterparts with the same number of carbons, suggesting that the presence of ether linkages can weaken the molecule.[2] For fluorinated polyurethanes, the incorporation of fluorinated diols as chain extenders has been shown to enhance thermal stability.[3]

Based on analogous compounds, it is hypothesized that the thermal decomposition of perfluorinated diols is initiated at the C-C bond adjacent to the hydroxyl-bearing carbon or through dehydration reactions. The resulting products would likely be volatile organofluorine compounds.

Table 1: Inferred Thermal Decomposition Data for Perfluorinated Diols (Based on Analogous Compounds)

| Compound Class | Onset Decomposition Temperature (°C) | Key Observations |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | ~200 - 450 | Stability increases with chain length.[1][2] |

| Perfluoroalkyl Sulfonic Acids (PFSAs) | ≥450 | Generally more stable than PFCAs.[1][2] |

| Perfluoroalkyl Ether Carboxylic Acids (PFECAs) | Lower than PFCAs of similar size | Ether linkage decreases stability.[1][2] |

| Perfluorinated Diols (Hypothesized) | 200 - 400 | Decomposition likely initiated at the alcohol functional group. |

Note: Data for perfluorinated diols is inferred and should be experimentally verified.

Chemical Stability of Perfluorinated Diols

The chemical stability of perfluorinated diols is expected to be high under many conditions due to the electron-withdrawing nature of the perfluoroalkyl chain, which shields the molecule from nucleophilic attack. However, the hydroxyl groups can be susceptible to certain reactions, particularly oxidation.

Hydrolysis

Perfluorinated compounds are generally resistant to hydrolysis. However, the stability can be influenced by pH and the presence of adjacent functional groups. For related compounds like polyfluorinated amides and phosphate monoesters, hydrolysis has been observed, suggesting that under certain biological or harsh chemical conditions, degradation can occur.[4] It is anticipated that perfluorinated diols would be stable to hydrolysis across a wide pH range at ambient temperatures.

Oxidation

The hydroxyl groups of perfluorinated diols are potential sites for oxidation. The atmospheric degradation of FTOHs, initiated by hydroxyl radicals, proceeds via the oxidation of the alcohol to an aldehyde and subsequently to a carboxylic acid.[5] This suggests that strong oxidizing agents could potentially degrade perfluorinated diols. While perfluoroalkyl acids (PFAAs) are generally recalcitrant to attack by hydroxyl radicals, sulfate radicals have shown efficacy in degrading PFCAs under acidic conditions.[1][6] The oxidation of perfluorinated diols would likely follow a pathway involving the formation of perfluorinated aldehydes and dicarboxylic acids.

Table 2: Inferred Chemical Stability of Perfluorinated Diols

| Condition | Expected Reactivity | Potential Degradation Products |

| Hydrolysis | ||

| Acidic (e.g., pH 1-3) | Low | None expected |

| Neutral (e.g., pH 6-8) | Low | None expected |

| Basic (e.g., pH 11-13) | Low to Moderate | Potential for slow degradation at elevated temperatures |

| Oxidation | ||

| Hydroxyl Radicals (•OH) | Moderate | Perfluorinated aldehydes, Perfluorinated dicarboxylic acids |

| Sulfate Radicals (SO4•-) | Moderate to High | Perfluorinated aldehydes, Perfluorinated dicarboxylic acids, shorter-chain fragments |

| Permanganate (MnO4-) | Low | Limited degradation expected |

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the thermal and chemical stability of perfluorinated diols.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the onset of thermal decomposition, mass loss as a function of temperature, and the enthalpy of decomposition.

Methodology:

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC is recommended.[7]

-

Sample Preparation: Accurately weigh 5-10 mg of the perfluorinated diol into an appropriate crucible (e.g., alumina or platinum).

-

TGA/DSC Program:

-

Data Analysis:

Chemical Stability Assessment: Hydrolysis

Objective: To evaluate the stability of perfluorinated diols in aqueous solutions at different pH values.

Methodology:

-

Buffer Preparation: Prepare aqueous buffer solutions at pH 4, 7, and 9.

-

Sample Preparation: Prepare stock solutions of the perfluorinated diol in a suitable solvent (e.g., methanol). Spike the stock solution into each buffer to achieve a final concentration of 10-100 µM.

-

Incubation: Incubate the solutions in sealed vials at a constant temperature (e.g., 50°C) for a period of up to 30 days.

-

Sampling: At specified time points (e.g., 0, 1, 3, 7, 14, 30 days), withdraw aliquots from each vial.

-

Analysis: Analyze the samples for the parent diol and potential degradation products using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: Plot the concentration of the perfluorinated diol as a function of time to determine the hydrolysis rate constant and half-life at each pH.

Chemical Stability Assessment: Oxidation

Objective: To assess the stability of perfluorinated diols in the presence of a strong oxidizing agent (e.g., activated persulfate to generate sulfate radicals).

Methodology:

-

Reagent Preparation: Prepare a stock solution of the perfluorinated diol and a stock solution of sodium persulfate (Na2S2O8).

-

Reaction Setup: In a temperature-controlled reactor, add the perfluorinated diol solution and adjust the pH to acidic conditions (e.g., pH 3) to favor sulfate radical generation.[6]

-

Initiation: Add the persulfate solution to the reactor to initiate the oxidation reaction. The reaction can be activated by heat or UV light.

-

Sampling: Collect samples at various time intervals. Quench the reaction in the samples immediately (e.g., by adding methanol).

-

Analysis: Use LC-MS/MS to quantify the remaining parent diol and identify any oxidation products.[12]

-

Data Analysis: Calculate the degradation kinetics of the perfluorinated diol.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow for stability testing and a hypothesized degradation pathway for perfluorinated diols.

Caption: General experimental workflows for assessing the thermal and chemical stability of perfluorinated diols.

Caption: Hypothesized degradation pathways for perfluorinated diols under different conditions.

Conclusion

Perfluorinated diols are a class of molecules with significant potential in advanced materials and pharmaceutical applications. Their stability is a critical parameter for these uses. While direct, quantitative data remains limited, a comprehensive understanding can be built by examining analogous fluorinated compounds. This guide provides a framework for this understanding, outlining expected stability profiles and robust protocols for experimental verification. Further research is essential to populate the data tables with specific values for various perfluorinated diols, which will enable more precise structure-stability relationship modeling and accelerate their application in drug development and other advanced fields.

References

- 1. "Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa" by Pavankumar Challa Sasi [commons.und.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. epa.gov [epa.gov]

- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Oxidation of Per- and Polyfluoroalkyl Ether Acids and Other Per- and Polyfluoroalkyl Substances by Sulfate and Hydroxyl Radicals: Kinetic Insights from Experiments and Models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iitk.ac.in [iitk.ac.in]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. DSC vs TGA analysis | Universal Lab Blog [universallab.org]

- 11. What's the difference between DSC and TGA analysis? [xrfscientific.com]

- 12. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Deep Dive into Fluorinated Aliphatic Diols: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly influencing the fields of materials science and drug discovery. Among the diverse array of fluorinated building blocks, aliphatic diols featuring fluorine atoms have garnered significant attention. Their unique physicochemical properties, stemming from the high electronegativity and small size of fluorine, impart desirable characteristics such as enhanced thermal stability, chemical resistance, and altered biological activity. This technical guide provides a comprehensive literature review of fluorinated aliphatic diols, focusing on their synthesis, key properties, and applications, with a particular emphasis on their emerging role in drug development.

Synthesis of Fluorinated Aliphatic Diols

The synthesis of fluorinated aliphatic diols often involves the reduction of the corresponding fluorinated dicarboxylic acids or their ester derivatives. Common reducing agents and methods include:

-

Reduction of Fluorinated Diacids/Diesters: A prevalent method for synthesizing fluorinated aliphatic diols is the reduction of their corresponding dicarboxylic acids or esters. This can be achieved using various reducing agents. For instance, 2,2,3,3,4,4-hexafluoropentane-1,5-diol can be synthesized from diethyl 2,2,3,3,4,4-hexafluoroglutarate.

-

Direct Fluorination: While less common for introducing fluorine into the backbone of aliphatic diols, direct fluorination methods can be employed in specific cases. These methods often require specialized equipment and handling of hazardous reagents.

-

Building Block Approach: Another synthetic strategy involves the use of smaller fluorinated building blocks that are then coupled to form the desired diol structure.

A general workflow for the synthesis and purification of a fluorinated aliphatic diol via the reduction of a diester is outlined below.

Physicochemical Properties

The introduction of fluorine atoms into an aliphatic diol backbone significantly alters its physicochemical properties. These modifications are crucial for their application in various fields.

| Property | Effect of Fluorination |

| Melting/Boiling Point | Generally increases with the degree of fluorination due to increased molecular weight and polarity. For example, 2,2,3,3,4,4,5,5-octafluoro-1,6-hexanediol has a melting point of 66-70 °C and a boiling point of 100 °C at 3 mmHg. |

| Acidity of Hydroxyl Groups | The pKa of the hydroxyl groups is lowered due to the strong electron-withdrawing inductive effect of the fluorine atoms, making the diols more acidic than their non-fluorinated counterparts. |

| Lipophilicity | The effect on lipophilicity is complex. While a single fluorine atom can increase lipophilicity, extensive fluorination often leads to a decrease in lipophilicity and an increase in hydrophobicity. |

| Thermal Stability | The high bond energy of the C-F bond contributes to enhanced thermal stability. Fluorinated polymers derived from these diols often exhibit higher decomposition temperatures.[1] |

| Chemical Resistance | The fluorine atoms shield the carbon backbone from chemical attack, leading to increased resistance to oxidation and other chemical degradation pathways. |

| Solubility | Solubility in common organic solvents can be affected by the degree and pattern of fluorination. Highly fluorinated compounds may exhibit fluorous-phase solubility. |

Table 1: Physicochemical Properties of Selected Fluorinated Aliphatic Diols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol | C5H6F6O2 | 212.09 | 77-80 | - |

| 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol | C6H6F8O2 | 262.10 | 66-70 | 100 (at 3 mmHg) |

Note: Data compiled from commercially available sources and literature.[2][3]

Applications in Materials Science

Fluorinated aliphatic diols are valuable monomers for the synthesis of high-performance polymers such as polyurethanes and polyimides. The incorporation of these diols imparts unique properties to the resulting polymers.

Fluorinated Polyurethanes (FPUs)

FPUs are synthesized by the reaction of fluorinated diols with diisocyanates. The presence of fluorine enhances the thermal stability, chemical resistance, and hydrophobicity of the polyurethane.[1][4][5]

Experimental Protocol: Synthesis of a Fluorinated Polyurethane

A representative procedure for the synthesis of a fluorinated polyurethane involves a two-step process. First, a prepolymer is formed by reacting a diisocyanate with a mixture of a fluorinated diol and another polyol. This is followed by chain extension with a diol.

-

Prepolymer Synthesis: A diisocyanate (e.g., MDI) is charged into a reaction flask under a nitrogen atmosphere and heated to remove any moisture. A solution of the fluorinated diol and a poly(ether or ester) polyol in a suitable solvent (e.g., ethyl acetate) containing a catalyst (e.g., DBTDL) is then added. The mixture is stirred at an elevated temperature for several hours to form the prepolymer.[5]

-

Chain Extension: A chain extender, such as 1,4-butanediol, is added to the prepolymer, and the mixture is stirred. The resulting viscous solution is then cast onto a mold and cured in an oven to obtain the fluorinated polyurethane film.[5]

Fluorinated Polyimides (FPIs)

FPIs are synthesized from the reaction of dianhydrides with diamines, where fluorinated diols can be incorporated into the diamine monomer. These polymers exhibit excellent thermal stability, low dielectric constants, and good solubility.[6][7][8]

Experimental Protocol: Synthesis of a Fluorinated Polyimide via Thermal Imidization

The synthesis of FPIs typically follows a two-step process involving the formation of a poly(amic acid) (PAA) precursor, followed by thermal or chemical imidization.

-

Poly(amic acid) (PAA) Synthesis: A diamine and a dianhydride (e.g., 6FDA) are dissolved in an aprotic polar solvent such as N,N-dimethylacetamide (DMAc). The solution is stirred at room temperature for an extended period (e.g., 24 hours) to form the PAA solution.[7][9]

-

Thermal Imidization: The PAA solution is cast onto a substrate (e.g., a glass plate) and then subjected to a stepwise heating program in an oven. A typical program might involve holding at progressively higher temperatures (e.g., 100 °C, 200 °C, and 300 °C) for specific durations to facilitate the cyclization to the polyimide.[10]

Applications in Drug Development and Biological Research

The unique properties of fluorinated aliphatic diols make them attractive building blocks in medicinal chemistry and for the development of new therapeutic agents.

Modulation of Biological Activity

The introduction of fluorine can significantly impact the biological activity of a molecule. It can alter binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and enhance membrane permeability.[11][12][13][14]

Cytotoxicity of Fluorinated Compounds

Several studies have investigated the cytotoxic effects of fluorinated compounds against various cancer cell lines. The IC50 values, which represent the concentration of a compound that inhibits 50% of cell growth, are a common metric for cytotoxicity.

Table 2: In Vitro Cytotoxicity of Selected Fluorinated Compounds

| Compound | Cell Line | IC50 (µM) | Reference |

| (-)-Epicatechin-3,5-di-O-3,4,5-trifluorobenzoate | HeLa | 11.0 | |

| (-)-Epicatechin-3,5-di-O-3,4,5-trifluorobenzoate | A549 | 17.0 | [15] |

| (-)-Catechin-3,5-di-O-3,4,5-trifluorobenzoate | HeLa | 23.0 | [15] |

| (-)-Catechin-3,5-di-O-3,4,5-trifluorobenzoate | A549 | 33.0 | [15] |

| 5-Fluoro-1-(2-fluorobenzyl)indoline-2,3-dione | HuTu 80 | 11.2 |

Note: The compounds listed are examples of fluorinated molecules exhibiting cytotoxicity and are not all strictly aliphatic diols, but they illustrate the potential of fluorination in cancer research.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the cytotoxicity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the fluorinated compound and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Enzyme Inhibition

Fluorinated compounds, including those derived from aliphatic diols, have shown promise as enzyme inhibitors. The electron-withdrawing nature of fluorine can enhance the binding of a molecule to the active site of an enzyme.[16][17][18]

Table 3: Enzyme Inhibition by Selected Fluorinated Compounds

| Enzyme Target | Inhibitor | Inhibition Metric (IC50 or Ki) | Reference |

| Tryptophan 2,3-dioxygenase (TDO2) | 6-fluoroindole derivative | < 1 µM (IC50) | [16] |

| Rho-associated kinase 1 (ROCK1) | 6-fluoroindazole | 14 nM (IC50) | [16] |

| Dihydrofolate Reductase (human) | 3'-Fluoroaminopterin | - (2-3 fold tighter binding than aminopterin) | [19] |

Note: This table provides examples of enzyme inhibition by fluorinated compounds to illustrate the principle. Specific data for a wide range of fluorinated aliphatic diols is an active area of research.

Conclusion

Fluorinated aliphatic diols represent a versatile and valuable class of chemical building blocks. Their synthesis, while requiring careful control, provides access to molecules with unique and tunable physicochemical properties. In materials science, these diols are instrumental in creating high-performance polymers with enhanced thermal stability and chemical resistance. In the realm of drug discovery and development, the strategic incorporation of fluorine through these diols offers a powerful tool to modulate biological activity, leading to the potential development of novel therapeutics with improved efficacy and pharmacokinetic profiles. Further research into the synthesis of novel fluorinated diols and a deeper understanding of their structure-activity relationships will undoubtedly continue to drive innovation in both materials science and medicinal chemistry.

References

- 1. Fluorinated Polyurethanes, Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. mdpi.com [mdpi.com]

- 5. Fluorinated polyurethane based on liquid fluorine elastomer (LFH) synthesis via two-step method: the critical value of thermal resistance and mechanic ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA04509C [pubs.rsc.org]

- 6. Synthesis of diol monomers and organosoluble fluorinated polyimides with low dielectric | Semantic Scholar [semanticscholar.org]

- 7. Highly Soluble Fluorinated Polyimides Synthesized with Hydrothermal Process towards Sustainable Green Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scielo.br [scielo.br]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Recent advances in the strategic incorporation of fluorine into new-generation taxoid anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Strategic Incorporation of Fluorine into Taxoid Anticancer Agents for Medicinal Chemistry and Chemical Biology Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 18. rroij.com [rroij.com]

- 19. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

Methodological & Application

Applications of 1H,1H,10H,10H-Perfluorodecane-1,10-diol in Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,10H,10H-Perfluorodecane-1,10-diol, a unique fluorinated diol, offers a versatile platform for researchers in materials science and polymer chemistry. Its distinct structure, featuring a perfluorinated carbon chain flanked by hydroxyl groups, imparts desirable properties such as high thermal stability, chemical resistance, and low surface energy. These characteristics make it a valuable building block for the synthesis of advanced polymers and functional materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in various research applications.

Application 1: Synthesis of Fluorinated Polyurethanes

This compound can be employed as a chain extender in the synthesis of novel fluorinated polyurethanes (PUs). The incorporation of the perfluorinated segment can significantly enhance the thermal stability, chemical resistance, and hydrophobicity of the resulting polyurethane, making it suitable for a range of high-performance applications.

Experimental Protocol: Synthesis of Fluorinated Polyurethane

This protocol is based on the synthesis of a biodegradable, long-segment fluorine-containing polyurethane using 4,4′-diphenylmethane diisocyanate (MDI) and polycaprolactone diol (PCL) as the soft segment, with this compound (PFD) acting as the hard segment chain extender.[1]

Materials:

-

This compound (PFD)

-

4,4′-Diphenylmethane diisocyanate (MDI)

-

Polycaprolactone diol (PCL, Mw = 530 g/mol )

-

Dibutyltin dilaurate (DBTDL) - Catalyst

-

N,N-Dimethylformamide (DMF) - Solvent, anhydrous

-

Nitrogen gas (for inert atmosphere)

-

Standard glassware for polymer synthesis (three-neck flask, condenser, mechanical stirrer, heating mantle)

Procedure:

-

Preparation of the Prepolymer:

-

In a three-neck flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add a calculated amount of PCL diol.

-

Heat the flask to 80°C under a gentle flow of nitrogen to melt the PCL and remove any residual moisture.

-

Add MDI to the molten PCL with continuous stirring. The molar ratio of MDI to PCL is typically 2:1.

-

Add a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).

-

Maintain the reaction at 80°C for 2 hours with constant stirring to form the isocyanate-terminated prepolymer.

-

-

Chain Extension:

-

Dissolve a stoichiometric amount of this compound in anhydrous DMF. The amount of diol is calculated to react with the remaining isocyanate groups of the prepolymer.

-

Slowly add the PFD solution to the prepolymer reaction mixture under vigorous stirring.

-

Continue the reaction at 80°C for an additional 3 hours to complete the chain extension.

-

-

Isolation and Purification of the Polymer:

-

After the reaction is complete, pour the viscous polymer solution into a Teflon-coated dish.

-

Cure the polymer in a vacuum oven at 60°C for 24 hours to remove the solvent and complete the reaction.

-

The resulting fluorinated polyurethane can be purified by dissolving it in a suitable solvent (e.g., THF) and precipitating it in a non-solvent (e.g., methanol).

-

Dry the purified polymer under vacuum until a constant weight is achieved.

-

Quantitative Data:

The composition and molecular weight of the synthesized polyurethanes can be varied by adjusting the ratio of the reactants. The following table summarizes the recipe and resulting molecular weights for different PFD/PU formulations as reported in the literature.[1]

| Sample ID | MDI (wt%) | PCL (wt%) | PFD (wt%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| PFD/PU-1 | 48.1 | 51.9 | 0 | 18,300 | 34,500 | 1.88 |

| PFD/PU-2 | 45.9 | 49.4 | 4.7 | 20,100 | 39,400 | 1.96 |

| PFD/PU-3 | 43.8 | 47.1 | 9.1 | 22,500 | 45,900 | 2.04 |

Mn: Number average molecular weight, Mw: Weight average molecular weight, PDI: Polydispersity index.

Workflow Diagram:

Caption: Workflow for the synthesis of fluorinated polyurethane.

Application 2: Lubricant Additive

The unique properties of this compound, such as low friction and high thermal stability, make it a candidate for use as a lubricant additive.[2] Its perfluorinated chain can provide excellent chemical and thermal stability, which are desirable traits for lubricants.

Application Note

When used as an additive in lubricating oils, this compound is expected to form a thin, protective film on metal surfaces. This film can reduce direct metal-to-metal contact, thereby decreasing friction and wear, especially under boundary lubrication conditions. The hydroxyl end groups can facilitate its interaction with metal surfaces.

Proposed Experimental Protocol: Tribological Testing

This is a general protocol for evaluating the performance of this compound as a lubricant additive.

Materials:

-

Base lubricant (e.g., Polyalphaolefin (PAO) or mineral oil)

-

This compound

-

Tribometer (e.g., pin-on-disk or four-ball tester)

-

Steel balls and disks (or other relevant materials)

-

Ultrasonic bath

-

Solvents for cleaning (e.g., hexane, acetone)

Procedure:

-

Preparation of Lubricant Formulations:

-

Prepare a series of lubricant formulations by dissolving different concentrations of this compound in the base oil (e.g., 0.1, 0.5, 1.0, and 2.0 wt%).

-

Use an ultrasonic bath to ensure complete dissolution and uniform dispersion of the additive.

-

A control sample of the pure base oil should also be prepared.

-

-

Tribological Testing:

-

Clean the test specimens (balls and disks) thoroughly with solvents in an ultrasonic bath and dry them.

-

Mount the specimens in the tribometer.

-

Apply a small amount of the lubricant formulation to the contact area.

-

Conduct the tribological tests under controlled conditions of load, speed, and temperature. These parameters should be chosen to simulate the intended application.

-

Continuously record the friction coefficient during the test.

-

After the test, measure the wear scar diameter on the ball and the wear track profile on the disk using a profilometer or microscope.

-

-

Data Analysis:

-

Compare the friction coefficient and wear volume for the lubricant formulations containing the additive with the pure base oil.

-

Plot the friction coefficient as a function of time and the wear volume as a function of additive concentration.

-

Logical Relationship Diagram:

Caption: Logical relationship for lubricant application.

Application 3: Surface Modification for Hydrophobic Coatings

The low surface energy of fluorinated compounds makes this compound a suitable candidate for creating hydrophobic surfaces. The diol functionality allows it to be chemically bonded to various substrates.

Application Note

By reacting the hydroxyl groups of this compound with appropriate surface functionalities (e.g., isocyanates, epoxides, or silanes), a durable, low-energy surface can be created. This can be used to impart water-repellent properties to materials such as textiles, glass, and metals.

Proposed Experimental Protocol: Surface Modification of Glass

This protocol describes a general method for modifying a glass surface to make it hydrophobic.

Materials:

-

Glass slides

-

This compound

-

A bifunctional linker molecule (e.g., a diisocyanate like hexamethylene diisocyanate or a silane coupling agent like (3-isocyanatopropyl)triethoxysilane)

-

Anhydrous toluene or other suitable solvent

-

Piranha solution (a mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION REQUIRED ) or other suitable cleaning agent

-

Oven

Procedure:

-

Substrate Cleaning and Activation:

-

Clean the glass slides thoroughly, for example, by immersing them in a piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the slides extensively with deionized water and dry them in an oven at 120°C.

-

-

Surface Functionalization:

-

In a glove box or under an inert atmosphere, prepare a solution of the bifunctional linker in anhydrous toluene.

-

Immerse the cleaned and dried glass slides in this solution and allow them to react for several hours at a specified temperature (e.g., 60-80°C). This step attaches one end of the linker to the glass surface.

-

After the reaction, rinse the slides with fresh toluene to remove any unreacted linker.

-

-

Attachment of the Fluorinated Diol:

-

Prepare a solution of this compound in anhydrous toluene.

-

Immerse the functionalized glass slides in the diol solution and allow the reaction to proceed, typically at an elevated temperature (e.g., 80-100°C) for several hours. This reaction couples the hydroxyl group of the diol to the other end of the linker molecule.

-

After the reaction, rinse the slides thoroughly with toluene and other solvents to remove any unreacted diol.

-

Dry the modified glass slides.

-

-

Characterization:

-

Measure the water contact angle on the modified glass surface using a goniometer to quantify the hydrophobicity.

-

The surface composition can be analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of fluorine.

-

Workflow Diagram:

References